molecular formula C7H6N2O2S B2796372 Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 1545546-65-3

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B2796372
CAS No.: 1545546-65-3
M. Wt: 182.2
InChI Key: CTUTYJPDHWNMRT-UHFFFAOYSA-N
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Description

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out under reflux conditions in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUTYJPDHWNMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545546-65-3
Record name methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
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